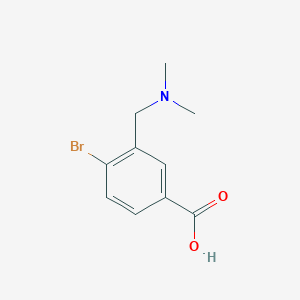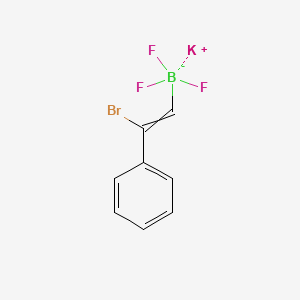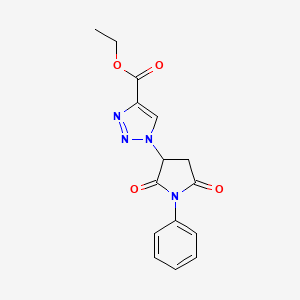![molecular formula C17H19NO6S B12498138 N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)
N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides. This compound features a benzyl group attached to a 3,4-dimethoxybenzenesulfonamido moiety, which is further connected to an acetic acid group. The presence of both sulfonamide and acetic acid functionalities makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid typically involves the following steps:
Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 3,4-dimethoxyaniline using chlorosulfonic acid to produce 3,4-dimethoxybenzenesulfonyl chloride.
N-benzylation: The sulfonyl chloride is then reacted with benzylamine to form N-benzyl-3,4-dimethoxybenzenesulfonamide.
Acetylation: Finally, the N-benzyl-3,4-dimethoxybenzenesulfonamide is acetylated using chloroacetic acid under basic conditions to yield (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl-substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of sulfonamide-based ligands and catalysts.
Biology:
- Investigated for its potential as an antibacterial and antifungal agent due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The compound may also interact with other molecular targets and pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is unique due to the presence of both benzyl and 3,4-dimethoxy groups, which may enhance its biological activity and specificity compared to simpler sulfonamides. The acetic acid functionality also provides additional sites for chemical modification, potentially leading to the development of novel derivatives with improved properties.
Propiedades
Fórmula molecular |
C17H19NO6S |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C17H19NO6S/c1-23-15-9-8-14(10-16(15)24-2)25(21,22)18(12-17(19)20)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,20) |
Clave InChI |
QPOYOTJVXXOBII-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12498059.png)


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B12498070.png)
![Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12498077.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12498082.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12498101.png)
![Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)

![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12498126.png)
![(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B12498139.png)
![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
